Chemotype-Level Delta Opioid Receptor Binding Affinity and Selectivity vs. the SNC80 Class
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which the target compound belongs, has been demonstrated to bind the δ opioid receptor (DOR) with high affinity. In competitive radioligand binding assays using [3H]diprenorphine, the chemotype's most potent characterized member (Compound 1) exhibited a pKi of 7.3 ± 0.1 (Ki = 52 nM) [1]. This binding affinity is approximately 27-fold weaker than the endogenous ligand Leu5-enkephalin (Ki = 1.4 nM) but represents a distinct chemical starting point compared to the classical SNC80 chemotype, which has been associated with pro-convulsant activity in preclinical models [1]. Notably, this chemotype demonstrates DOR selectivity over MOR: Compound 1 showed 9.6-fold binding selectivity for DOR (Ki = 52 nM) over MOR (Ki = 501 nM), contrasting with SNC80-class agonists that often exhibit narrower selectivity windows [1]. Direct binding data for the target compound (N8-furan-2-carbonyl, N3-propyl) have not been reported; the evidence is class-level inference from structurally related triazaspiro derivatives.
| Evidence Dimension | DOR binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Not directly measured; chemotype representative Compound 1: pKi = 7.3 ± 0.1, Ki = 52 nM [1] |
| Comparator Or Baseline | Leu5-enkephalin (endogenous DOR agonist): pKi = 8.9 ± 0.1, Ki = 1.4 nM; SNC80 chemotype: typically sub-nanomolar to low nanomolar Ki at DOR |
| Quantified Difference | Chemotype Compound 1 is 27-fold weaker than Leu5-enkephalin at DOR; 9.6-fold selective for DOR over MOR [1] |
| Conditions | Competitive radioligand binding assay using [3H]diprenorphine in CHO cells expressing human DOR; n ≥ 3 independent experiments [1] |
Why This Matters
This chemotype provides a structurally novel DOR agonist scaffold with measurable selectivity over MOR, reducing the risk of opioid-related side effects that plague classical delta agonist programs.
- [1] Meqbil YJ, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301-309. View Source
